4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Descripción general

Descripción

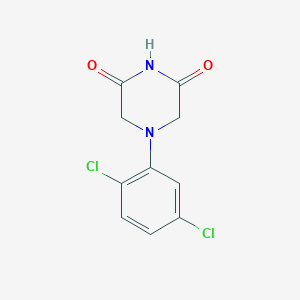

4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a chemical compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.09 g/mol . It belongs to the class of piperazine derivatives and is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine-2,6-dione core structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dichlorophenyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that derivatives of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione exhibit significant antitumor properties. A study demonstrated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies reveal that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The versatility of this compound makes it a candidate for drug development in various therapeutic areas:

- Cancer Therapy : As an antitumor agent, it could be developed into a chemotherapeutic drug.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.

- Neurological Disorders : Its neuroprotective effects could lead to applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparación Con Compuestos Similares

4-(2,5-Dichlorophenyl)piperazine-2,6-dione can be compared with other piperazine derivatives, such as:

Piperazine-2,6-dione: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

Other substituted piperazines: Variations in the substituents on the piperazine ring or phenyl ring can lead to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a dichlorophenyl group and two carbonyl groups. Its structure can be represented as follows:

This compound exhibits properties that make it a candidate for various pharmacological applications, particularly in neuropharmacology and oncology.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antagonist or modulator for various receptors.

1. Serotonin Receptor Affinity

Research indicates that derivatives of piperazine compounds often interact with serotonin receptors. For instance, compounds containing the piperazine moiety have shown affinity for serotonin receptors such as 5-HT6 and 5-HT7. In binding assays, derivatives of this compound were found to exhibit varying affinities, suggesting that modifications to the piperazine structure can enhance receptor binding .

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | 5-HT6 | 14 |

| This compound | D2 | 1000 |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. Specifically, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines while minimizing toxicity to normal cells. For example, in vitro studies showed that certain derivatives significantly reduced the viability of MCF7 breast cancer cells while preserving the viability of MCF10A normal breast cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BS230 (related derivative) | MCF7 | 10 |

| BS230 (related derivative) | MCF10A | >50 |

3. Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have also been explored. In animal models using maximal electroshock (MES) tests, certain analogs exhibited significant anticonvulsant activity. The structure-activity relationship indicated that modifications at specific positions on the piperazine ring could enhance efficacy against seizures .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

- Study on Neurotransmitter Receptor Modulation : A series of experiments assessed the binding affinities of various piperazine derivatives to serotonin receptors. The results indicated that structural alterations could lead to enhanced receptor selectivity and potency .

- Anticancer Efficacy Assessment : In vitro assays demonstrated that specific derivatives exhibited higher cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin. These compounds were able to selectively target cancerous cells while sparing healthy tissues .

- Anticonvulsant Screening : The anticonvulsant activity was evaluated using established animal models for epilepsy. The findings suggested that certain derivatives showed promise in reducing seizure frequency without significant side effects .

Propiedades

IUPAC Name |

4-(2,5-dichlorophenyl)piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c11-6-1-2-7(12)8(3-6)14-4-9(15)13-10(16)5-14/h1-3H,4-5H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJQKDIYKMIVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.